molecular formula C21H27ClN2O4S B15005645 N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide

N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide

Cat. No.: B15005645
M. Wt: 439.0 g/mol
InChI Key: HTFKEJMAPKLZHF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, a phenylsulfonyl group, and a heptanamide chain, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with heptanoyl chloride to produce 2-(4-chlorophenoxy)ethyl heptanoate. The final step involves the reaction of this intermediate with phenylsulfonyl chloride and ammonia to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenoxy group may also contribute to the compound’s biological activity by interacting with cellular membranes and receptors .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine hydrochloride: Similar structure but with a cyclopropane ring instead of a heptanamide chain.

    7-(benzenesulfonamido)-N-[2-(4-chlorophenoxy)ethyl]heptanamide: A closely related compound with similar functional groups.

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27ClN2O4S

Molecular Weight

439.0 g/mol

IUPAC Name

7-(benzenesulfonamido)-N-[2-(4-chlorophenoxy)ethyl]heptanamide

InChI

InChI=1S/C21H27ClN2O4S/c22-18-11-13-19(14-12-18)28-17-16-23-21(25)10-6-1-2-7-15-24-29(26,27)20-8-4-3-5-9-20/h3-5,8-9,11-14,24H,1-2,6-7,10,15-17H2,(H,23,25)

InChI Key

HTFKEJMAPKLZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCCCCC(=O)NCCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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